molecular formula C25H23N3O4S2 B2517603 (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 443330-31-2

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2517603
CAS RN: 443330-31-2
M. Wt: 493.6
InChI Key: HQAZECBBJDOPNQ-OCEACIFDSA-N
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Description

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Properties

Research has shown the potential of related compounds in anticancer and antimicrobial applications. A study by Zablotskaya et al. (2013) synthesized derivatives that displayed significant cytotoxic effects on tumor cell lines and demonstrated antimicrobial action. This indicates the possible use of (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide in similar contexts.

Pharmacological Potential

The pharmacological potential of related compounds has been explored in various studies. For instance, Rahman et al. (2014) investigated quinazoline derivatives for their diuretic and antihypertensive activities. This suggests that compounds with a similar structure, like the one , may have potential applications in treating hypertension and related conditions.

Synthesis and Characterization

The synthesis and characterization of similar compounds have been a focus of several studies. For example, He et al. (2016) detailed the synthesis of highly functionalized dihydroisoquinolines, indicating the chemical interest and potential applications in various fields, including medicinal chemistry.

Novel Synthesis Methods

Advancements in synthesis methods for related compounds have been reported. For example, Sączewski et al. (2011) discussed the synthesis of heteroaromatic hydroxylamine-O-sulfonates, which could provide insights into more efficient and novel synthesis pathways for compounds like (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide.

Biological and Pharmacological Screening

Studies like that of Patel et al. (2009) emphasize the importance of biological and pharmacological screening for compounds with similar structures, suggesting potential therapeutic applications.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-27-23-21(32-2)8-5-9-22(23)33-25(27)26-24(29)18-10-12-20(13-11-18)34(30,31)28-15-14-17-6-3-4-7-19(17)16-28/h3-13H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAZECBBJDOPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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